methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22(2)11-9-18-16(20(25)26-3)13-15-17(21-18)10-12-23(19(15)24)14-7-5-4-6-8-14/h4-13H,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSNOMKPPQAIEW-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS Number: 1374510-87-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 349.39 g/mol
- Structure : The compound features a naphthyridine core with various substituents that contribute to its biological activity.
Studies have indicated that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Antimicrobial Activity : Some studies have shown that derivatives of naphthyridine compounds exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antibacterial agent.
- Cytotoxicity Against Cancer Cells : Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells. The specific cytotoxic effects of this compound warrant further investigation.
Case Studies
- Anticancer Activity :
- Antimicrobial Studies :
- Mechanism Exploration :
Data Table
| Biological Activity | Observations |
|---|---|
| Anticancer | Induced apoptosis in cancer cell lines; effective against various tumor types |
| Antimicrobial | Effective against Gram-positive bacteria; further studies needed for broader spectrum |
| Enzyme Inhibition | Potential inhibition observed; specific targets yet to be identified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
